Drastic pKa Differential Versus the Piperazine Analog Governs Physiological Ionization State
The pKa of 1-(5-Nitropyridin-2-yl)pyrrolidin-3-ol (predicted 14.54 ± 0.20) is over 6 log units higher than that of its common piperazine analog, 1-(5-Nitropyridin-2-yl)piperazine (predicted 8.42 ± 0.10) . This means the target compound remains >99.999% neutral at pH 7.4, while the piperazine analog is >90% protonated. This is a critical differentiator for projects where neutral species are required for blood-brain barrier penetration or avoiding hERG channel interactions.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 14.54 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1-(5-Nitropyridin-2-yl)piperazine: pKa 8.42 ± 0.10 (Predicted) |
| Quantified Difference | Δ pKa = 6.12 (Target is a much weaker acid) |
| Conditions | Predicted values from ChemicalBook database |
Why This Matters
A 6-log difference in ionization state dictates a compound's solubility, permeability, and off-target binding profile, making the correct analog selection crucial for any in vivo or cellular assay.
